Enniatin B4 Enniatin B4 Enniatin B4 is an enniatin obtained from formal cyclocondensation of one N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-leucine and two N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-valine units.
Enniatin B4 is a natural product found in Fusarium, Torrubiella hemipterigena, and Pinus sylvestris with data available.
Brand Name: Vulcanchem
CAS No.: 19893-21-1
VCID: VC0107660
InChI: InChI=1S/C34H59N3O9/c1-17(2)16-23-32(41)44-27(21(9)10)30(39)36(14)25(19(5)6)34(43)46-28(22(11)12)31(40)37(15)24(18(3)4)33(42)45-26(20(7)8)29(38)35(23)13/h17-28H,16H2,1-15H3/t23-,24-,25-,26+,27+,28+/m0/s1
SMILES: CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Molecular Formula: C₃₅H₆₁N₃O₉
Molecular Weight: 667.87

Enniatin B4

CAS No.: 19893-21-1

Cat. No.: VC0107660

Molecular Formula: C₃₅H₆₁N₃O₉

Molecular Weight: 667.87

* For research use only. Not for human or veterinary use.

Enniatin B4 - 19893-21-1

Specification

CAS No. 19893-21-1
Molecular Formula C₃₅H₆₁N₃O₉
Molecular Weight 667.87
IUPAC Name (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3-(2-methylpropyl)-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Standard InChI InChI=1S/C34H59N3O9/c1-17(2)16-23-32(41)44-27(21(9)10)30(39)36(14)25(19(5)6)34(43)46-28(22(11)12)31(40)37(15)24(18(3)4)33(42)45-26(20(7)8)29(38)35(23)13/h17-28H,16H2,1-15H3/t23-,24-,25-,26+,27+,28+/m0/s1
SMILES CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C

Introduction

Chemical Structure and Properties

Enniatin B4, also known as Enniatin D, is a cyclic hexadepsipeptide with the molecular formula C34H59N3O9 and a molecular weight of 653.8 g/mol . Its structure is characterized by alternating N-methyl amino acid and hydroxy acid residues in a cyclic arrangement. Specifically, Enniatin B4 is obtained from the formal cyclocondensation of one N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-leucine and two N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-valine units .

The IUPAC name for Enniatin B4 is (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3-(2-methylpropyl)-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone . This compound has 6 defined atom stereocenters, contributing to its complex three-dimensional structure .

Table 1: Physicochemical Properties of Enniatin B4

PropertyValueReference
Molecular FormulaC34H59N3O9
Molecular Weight653.8 g/mol
Exact Mass653.42513047 Da
XLogP3-AA6.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count9
Rotatable Bond Count7
Topological Polar Surface Area140 Ų
Complexity1100

Biological Sources

Enniatin B4 has been isolated from various fungal species. The compound is primarily produced by several Fusarium species, but has also been identified in other fungi.

Table 2: Biological Sources of Enniatin B4

Fungal SourceCo-isolated Enniatin CompoundsReference
Fusarium sp. F31Enniatin B, B1, B2
Verticillium hemipterigenumEnniatin B, G, C, H, I
Unidentified fungus BCC2629Enniatin B, H, I
Pinus sylvestris (host for fungal endophytes)Not specified

Biosynthesis

Enniatins, including Enniatin B4, are biosynthesized by specialized enzymes called non-ribosomal peptide synthetases (NRPSs). These large, multifunctional enzymes are responsible for the assembly of the alternating N-methyl amino acid and hydroxy acid residues into the cyclic structure characteristic of enniatins.

The biosynthesis begins with the activation of the amino acid and hydroxy acid substrates, followed by N-methylation of the amino acids. The activated building blocks are then assembled and cyclized to form the final hexadepsipeptide structure. For Enniatin B4 specifically, the process incorporates one leucine residue and two valine residues, along with three 2-hydroxyisovaleric acid residues .

Biological Activities

Enniatin B4 exhibits a range of biological activities, many of which are shared with other members of the enniatin family. These activities make it a compound of interest for both its potential beneficial applications and its toxicological concerns.

Table 3: Documented Biological Activities of Enniatin B4

ActivityDetailsReference
AntimalarialDemonstrated activity against malaria parasites
AntituberculousActive against Mycobacterium tuberculosis
CytotoxicShows cytotoxicity against various cell lines including Heps 7402
AntifungalActivity against Botrytis cinerea

Enniatins in general are known to possess ionophoric properties, meaning they can form complexes with metal cations and facilitate their transport across biological membranes. This property is believed to contribute significantly to their biological activities and toxicity mechanisms .

ParameterObservationReference
NOAEL20 mg/kg/day (both sexes)
Food ConsumptionSlight reduction in males (4 and 20 mg/kg) and females (20 mg/kg)
Body WeightNo significant changes
Organ WeightsNo significant changes
HematologyNo significant changes
Blood BiochemistryNo significant changes
HistopathologyNo significant changes

Occurrence in Food and Feed

Enniatins, including Enniatin B4, are considered "emerging mycotoxins" that commonly occur in milligrams per kilogram levels in various food commodities. While specific data on the occurrence of Enniatin B4 alone is limited, enniatins as a group have been detected in:

  • Grains and grain-derived products

  • Fish

  • Dried fruits

  • Nuts

  • Spices

  • Cocoa

  • Coffee

The co-occurrence of different enniatin analogs, as well as their co-occurrence with other mycotoxins, is common in contaminated food samples. This concurrent presence of multiple mycotoxins raises concerns about potential synergistic toxic effects .

Analytical Methods

Detection and quantification of Enniatin B4 in food, feed, and biological samples typically employ chromatographic techniques. High-performance liquid chromatography (HPLC) has been used to analyze enniatin complex composition and stability . For more sensitive and specific detection, liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is often employed.

In research settings, nuclear magnetic resonance (NMR) spectroscopy is used for structural characterization and confirmation of Enniatin B4. The compound displays characteristic resonances in 1H and 13C NMR spectra that can be used for identification purposes .

Regulatory Status

Unlike certain other mycotoxins such as deoxynivalenol (DON), T-2 toxin, HT-2 toxin, fumonisins (FB), and zearalenone (ZEA), no specific regulatory limits have been established for enniatins, including Enniatin B4, in food or feed .

Absorption and Metabolism

Enniatins are subject to biotransformation in the liver, producing phase I metabolites. Despite this hepatic metabolism, at least enniatin B and B1 appear to be poorly absorbed after oral administration, which may partly explain the limited in vivo toxicity observed in some studies despite the potent in vitro cytotoxicity .

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